molecular formula C14H13ClN2O4 B2965437 1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione CAS No. 338392-42-0

1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione

Cat. No.: B2965437
CAS No.: 338392-42-0
M. Wt: 308.72
InChI Key: PCOPCLAFIBRAQV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione is a synthetic imidazolidine-2,4,5-trione derivative characterized by a 3-chlorobenzyl group at position 1 and a 3-oxobutan-2-yl substituent at position 2.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-8(9(2)18)17-13(20)12(19)16(14(17)21)7-10-4-3-5-11(15)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOPCLAFIBRAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C16H19ClN2OC_{16}H_{19}ClN_2O, with a molecular weight of approximately 290.79 g/mol. Its structure includes an imidazolidine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₂O
Molecular Weight290.79 g/mol
Density1.12 g/cm³
Boiling Point419.1 °C
Flash Point207.3 °C

Antimicrobial Properties

Recent studies have indicated that compounds similar to imidazolidines exhibit antimicrobial activity against various pathogens. For instance, derivatives of imidazolidine have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research has demonstrated that imidazolidine derivatives can inhibit the production of pro-inflammatory cytokines. For example, a study on related compounds showed a reduction in COX-2 expression in RAW 264.7 cells stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties . This suggests that this compound may also possess similar effects.

Anticancer Activity

Imidazolidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation.

Study on Antimicrobial Activity

In a controlled experiment assessing the antimicrobial efficacy of imidazolidine derivatives, it was found that certain structural modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl group in increasing lipophilicity and membrane permeability .

Anti-inflammatory Mechanism Investigation

A research project focused on the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit NF-kB activation in macrophages. This suggests that this compound might also exert its effects through this pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents (Position 1 and 3) AChE IC50 (μmol/L) BChE IC50 (μmol/L) log Kow Key References
1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (3e) 4-Cl-phenyl, benzothiazole-ethyl 13.8 8.2 3.45
1-(4-Isopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (3d) 4-isopropyl-phenyl, benzothiazole-ethyl 24.5 1.66 4.12
1-(3-Chloro-4-methylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (3h) 3-Cl-4-Me-phenyl, benzothiazole-ethyl 18.9 4.3 3.78
(S)-1-(4-Chlorophenyl)-3-(1-phenylethyl)imidazolidine-2,4,5-trione (23b) 4-Cl-phenyl, phenethyl N/A N/A 2.91
Target compound : 1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione 3-Cl-benzyl, 3-oxobutan-2-yl Predicted Predicted ~2.5–3.0

Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl, F) at the para position of the phenyl ring enhance AChE/BChE inhibition. For example, compound 3d (4-isopropylphenyl) shows superior BChE inhibition (IC50 = 1.66 μmol/L), outperforming the standard drug galanthamine . Benzothiazole derivatives (e.g., 3e, 3d) exhibit higher AChE activity than non-aromatic substituents (e.g., 23b), likely due to π-π stacking interactions with enzyme active sites .

Chlorine Position :

  • Meta-substituted Cl (as in the target compound) is less common in literature compared to para-substituted analogs. Para-Cl analogs (e.g., 3e) show stronger enzyme inhibition, suggesting meta substitution may reduce efficacy .

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, its analogs highlight:

  • AChE/BChE Inhibition : Critical for Alzheimer’s disease treatment. Compound 3d ’s BChE IC50 (1.66 μmol/L) is five-fold lower than galanthamine’s .
  • Anticancer Applications : Imidazolidine-2,4,5-triones inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme targeted in oncology .

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